molecular formula C13H15ClFN3OS B2717295 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride CAS No. 1217773-14-2

2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride

Cat. No. B2717295
CAS RN: 1217773-14-2
M. Wt: 315.79
InChI Key: YIQFZCGYIKFOKL-MERQFXBCSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also has a sulfanyl group attached to a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-oxadiazole and pyrrolidine rings would likely contribute to the rigidity of the molecule, while the sulfanyl and fluorophenyl groups could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the oxadiazole and pyrrolidine rings might make it resistant to many common reactions, while the sulfanyl and fluorophenyl groups could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings could increase its melting point and boiling point compared to simpler compounds. The fluorine atom could also influence its polarity and solubility .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a range of 1,3,4-oxadiazole derivatives, exploring their synthesis, characterization, and potential applications. For instance, Bhat et al. (2016) synthesized a new series of 1,3,4-oxadiazole derivatives, characterizing them via various spectroscopic methods and evaluating their anti-convulsant and anti-inflammatory activities. This research highlights the versatility of 1,3,4-oxadiazole derivatives in pharmacological contexts (Bhat et al., 2016).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of 1,3,4-oxadiazole derivatives have been extensively studied. For example, Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents, indicating the significant biological activity of these compounds (Redda & Gangapuram, 2007). Additionally, Faheem (2018) conducted computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole derivatives, assessing their toxicity, tumour inhibition, and anti-inflammatory actions, further showcasing the therapeutic potential of these compounds (Faheem, 2018).

Antibacterial Activity Against Rice Bacterial Leaf Blight

The study by Shi et al. (2015) focused on the antibacterial activity of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight, demonstrating the agricultural applications of these compounds and their role in enhancing plant resistance against bacterial infections (Shi et al., 2015).

Advanced Materials and Polymers

Research into the synthesis of polymeric materials incorporating 1,3,4-oxadiazole units, such as the work by Tapaswi et al. (2015), has led to the development of materials with high refractive indices and small birefringences, useful for various optical applications (Tapaswi et al., 2015).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the known activities of many oxadiazole derivatives .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS.ClH/c14-10-5-3-9(4-6-10)8-19-13-17-16-12(18-13)11-2-1-7-15-11;/h3-6,11,15H,1-2,7-8H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQFZCGYIKFOKL-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(O2)SCC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C(O2)SCC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-fluorophenyl)methyl]sulfanyl}-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride

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